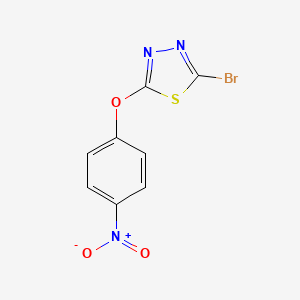

2-Bromo-5-(4-nitrophénoxy)-1,3,4-thiadiazole

Vue d'ensemble

Description

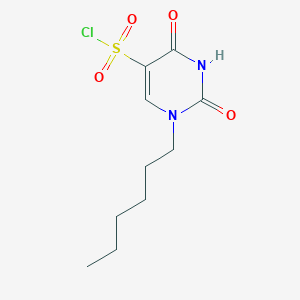

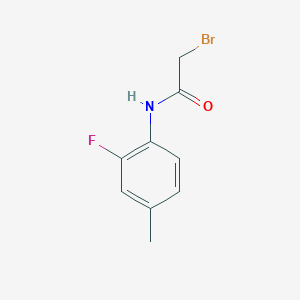

“2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole” is a complex organic compound that contains several functional groups, including a bromo group, a nitro group, a phenoxy group, and a thiadiazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the thiadiazole ring, the introduction of the bromo and nitro groups, and the coupling of the phenoxy group . The exact methods and conditions would depend on the specific reactants and catalysts used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit aromaticity due to the presence of the thiadiazole ring and the phenyl group . The bromo, nitro, and phenoxy groups would contribute to the overall polarity of the molecule .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromo group could be replaced via nucleophilic substitution, or the nitro group could be reduced to an amino group . The thiadiazole ring might also participate in reactions with electrophiles or nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its polarity and solubility would be affected by the presence of the bromo, nitro, and phenoxy groups . Its melting and boiling points would depend on the strength of the intermolecular forces within the substance .Applications De Recherche Scientifique

Analyse complète des applications du « 2-Bromo-5-(4-nitrophénoxy)-1,3,4-thiadiazole »

Conception de médicaments pharmaceutiques : L'incorporation d'atomes de brome dans les composés pharmaceutiques peut améliorer considérablement leur potentiel bioactif. Les dérivés bromés, tels que le « this compound », peuvent offrir une lipophilie et une perméabilité accrues à travers les membranes biologiques, conduisant à une efficacité accrue des médicaments .

Agents antimicrobiens : Les composés à noyau thiadiazole ont montré un potentiel en tant qu'agents antimicrobiens. La présence à la fois de brome et de groupes nitro dans le « this compound » pourrait contribuer à une activité forte et non sélective contre un large spectre de micro-organismes, y compris les bactéries Gram-positives et Gram-négatives .

Activité antituberculeuse : Le motif structural du thiadiazole est reconnu pour ses propriétés antituberculeuses. “this compound” peut servir de composé de tête pour le développement de nouveaux agents antituberculeux, en tirant parti de son potentiel à inhiber la croissance de Mycobacterium tuberculosis .

Synthèse organique : En chimie organique, les composés bromés sont essentiels pour diverses réactions de synthèse. “this compound” pourrait être utilisé dans des réactions de bromation radicalaire ou de substitution nucléophile, servant de précurseur pour la synthèse de molécules plus complexes .

Mécanisme D'action

Target of Action

Compounds with similar structures often target proteins or enzymes involved in cellular processes . The specific role of these targets would depend on the biological context and the specific interactions between the compound and its targets.

Mode of Action

Brominated compounds often interact with their targets through covalent bonding, leading to changes in the target’s function . The nitro group may also play a role in the compound’s activity, possibly through redox reactions or as an electron-withdrawing group that influences the compound’s reactivity .

Biochemical Pathways

Based on its structure, it could potentially interfere with pathways involving proteins or enzymes that interact with brominated or nitro compounds . The downstream effects would depend on the specific pathways involved and could range from changes in cellular metabolism to alterations in signal transduction.

Pharmacokinetics

For instance, the bromine atom might enhance the compound’s lipophilicity, aiding its absorption and distribution, while the nitro group could be metabolized to various other functional groups .

Result of Action

Based on its structure, it could potentially cause changes in the function of proteins or enzymes it interacts with, leading to alterations in cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3O3S/c9-7-10-11-8(16-7)15-6-3-1-5(2-4-6)12(13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRWEDGNTPKQRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=NN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B1375120.png)

![3-[(3-Bromophenyl)methoxy]oxolane](/img/structure/B1375127.png)

![3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol](/img/structure/B1375128.png)

![3-[(2-Amino-4-fluorophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1375134.png)

![2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1375135.png)